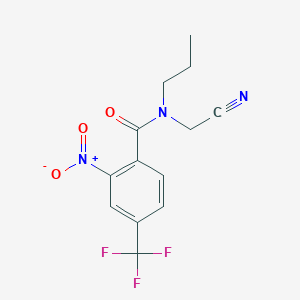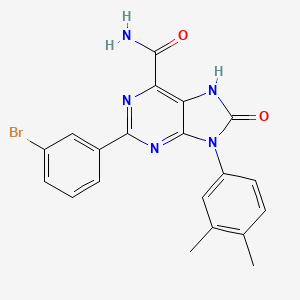
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(2-hydroxy-3-methoxybenzylidene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and development of complex organic compounds, such as hydrazides and their derivatives, have significant relevance in various scientific fields due to their diverse chemical properties and potential applications. These compounds are often synthesized and analyzed to understand their structural, physical, and chemical behaviors.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where hydrazides react with aldehydes to form Schiff bases. These reactions are often catalyzed by acids and conducted in solvents like ethanol under reflux conditions. For instance, the synthesis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was achieved through a specific condensation reaction, showcasing the typical approach for synthesizing such compounds (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques like FT-IR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide detailed information about the molecular configuration, bond lengths, angles, and overall geometry of the compound, as seen in studies of similar compounds.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. For example, the presence of hydrazonoic groups, methoxy groups, and benzylidene moieties can significantly affect the compound's nucleophilic and electrophilic sites, as well as its stability and reactivity in different media. Theoretical and experimental analyses, such as those performed on related compounds, help in understanding these aspects.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, can be determined through experimental observations. These properties are crucial for the practical application and handling of these compounds.
Chemical Properties Analysis
Chemical properties, such as antioxidant, anticancer activities, and the ability to form complexes with metals or other organic compounds, are of particular interest. Studies often involve computational and experimental methods to evaluate these properties, providing insights into the potential applications of these compounds in various domains.
For detailed structures and properties of similar compounds, the following references provide extensive information: (Karrouchi et al., 2021), (Alotaibi et al., 2018), (Hu et al., 2015).
Scientific Research Applications
Antioxidant and Anticancer Activity
Research indicates significant antioxidant and anticancer activities for derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. These compounds have shown to be more cytotoxic against certain cancer cell lines, with one derivative identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Applicability in Brain Disorders
A study focused on the bioinformatics characterization of new Schiff bases, including (EZ)-N′-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, for potential treatment in neurodegenerative diseases like Alzheimer’s. These compounds showed drug-likeness features and potential as neuropsychiatric drugs (Avram et al., 2021).
Antibacterial and Antifungal Activities
Derivatives of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide have demonstrated notable antibacterial and antifungal activities, highlighting their potential in combating various microbial infections (Hu et al., 2015).
Antitumor Activity and DNA Binding
Some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized, exhibiting lipase and α-glucosidase inhibition, which could be relevant in antitumor applications. Additionally, DNA-binding studies have been conducted on some of these compounds, suggesting potential for antitumor therapy (Bekircan et al., 2015).
properties
IUPAC Name |
N-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-12-6-7-16(23(21)28)15-24-25-22(27)13-14-26-19-10-4-2-8-17(19)18-9-3-5-11-20(18)26/h2,4,6-8,10,12,15,28H,3,5,9,11,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURTZUJXAZIMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)
![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)
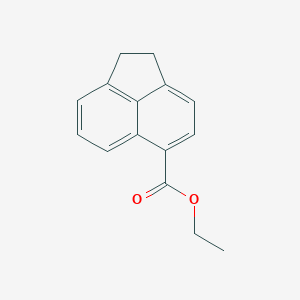
![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)

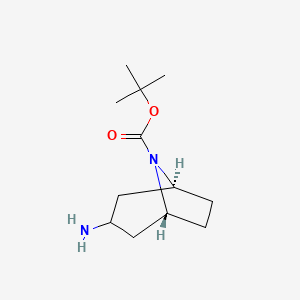
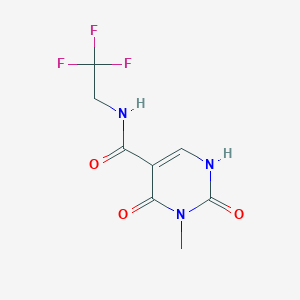
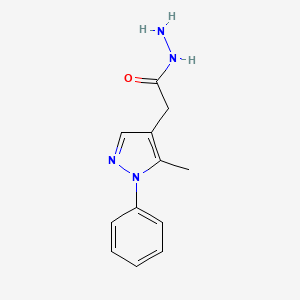
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
